1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC15903276
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FN3O2 |
|---|---|
| Molecular Weight | 277.29 g/mol |
| IUPAC Name | 1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16FN3O2/c15-11-3-4-13-16-12(9-18(13)7-11)8-17-5-1-2-10(6-17)14(19)20/h3-4,7,9-10H,1-2,5-6,8H2,(H,19,20) |
| Standard InChI Key | FNCTZWAEEZKXKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)CC2=CN3C=C(C=CC3=N2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a bicyclic imidazo[1,2-a]pyridine system substituted with a fluorine atom at the 6-position. A methylene bridge (-CH₂-) connects this core to a piperidine ring, which is further functionalized with a carboxylic acid group at the 3-position. Key structural attributes include:
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Imidazo[1,2-a]pyridine moiety: A planar, aromatic system with electron-rich regions due to nitrogen atoms.
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Fluorine substitution: Enhances metabolic stability and binding affinity via electronegative effects .
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Piperidine-carboxylic acid group: Introduces conformational flexibility and hydrogen-bonding capabilities.
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₄FN₃O₂ | |
| Molecular weight | 277.29 g/mol | |
| SMILES notation | COC(=O)C1=CN=C2N1C=C(C=C2)F | |
| Hydrogen bond donors | 2 (NH and COOH) | |
| Hydrogen bond acceptors | 5 (N, O, F) |
The fluorine atom at the 6-position increases lipophilicity (logP ≈ 1.8), while the carboxylic acid group improves aqueous solubility at physiological pH .
Synthesis and Synthetic Strategies
Key Synthetic Pathways
The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid typically involves multi-step protocols:
Imidazo[1,2-a]pyridine Core Formation
Metal-free condensation reactions between 2-aminopyridines and aldehydes are widely employed . For example:
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Groebke–Blackburn–Bienaymé reaction:
Piperidine Moiety Incorporation
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Mannich-type reactions: Coupling the imidazo[1,2-a]pyridine core with piperidine derivatives using formaldehyde as a linker.
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Reductive amination: For introducing the methylene bridge between the two rings.
Carboxylic Acid Functionalization
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Ester hydrolysis: Starting from methyl ester precursors (e.g., methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate ) under basic conditions .
Biological Activity and Mechanism
GABA<sub>A</sub> Receptor Modulation
The compound exhibits high affinity for GABA<sub>A</sub> receptors, particularly α2/α3 subtypes, which are implicated in anxiety disorders. Key interactions include:
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Hydrogen bonding: Between the carboxylic acid group and Ser205/Thr207 residues.
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Fluorine-π interactions: With aromatic residues in the receptor’s binding pocket .
Pharmacological Profiling
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (GABA<sub>A</sub>) | 12 nM ± 1.2 | Radioligand |
| Metabolic stability (HLM) | t₁/₂ = 45 min | LC-MS/MS |
| Plasma protein binding | 89% | Equilibrium |
Data suggest subtype selectivity over benzodiazepine-sensitive α1-containing receptors (IC₅₀ > 1 µM).
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
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Anxiety disorders: Preclinical studies show reduced marble-burying behavior in murine models at 10 mg/kg.
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Neuropathic pain: Modulates spinal GABAergic transmission in rat chronic constriction injury models.
Chemical Biology Probes
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Photoaffinity labeling: The fluorine atom allows for <sup>18</sup>F radiolabeling to map GABA<sub>A</sub> receptor distribution .
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Fragment-based drug design: Serves as a scaffold for developing allosteric modulators .
Comparative Analysis with Structural Analogs
The piperidine-carboxylic acid group in the target compound enhances receptor subtype selectivity by 7-fold compared to simpler analogs .
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